molecular formula C17H20N2O2S B302935 N-{3-[(2-ethylbutanoyl)amino]phenyl}-2-thiophenecarboxamide

N-{3-[(2-ethylbutanoyl)amino]phenyl}-2-thiophenecarboxamide

Numéro de catalogue B302935
Poids moléculaire: 316.4 g/mol
Clé InChI: ZORORVOVHNIZCV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{3-[(2-ethylbutanoyl)amino]phenyl}-2-thiophenecarboxamide, commonly known as ETC-159, is a small-molecule inhibitor that targets the Wnt signaling pathway. This pathway plays a crucial role in embryonic development, tissue regeneration, and stem cell proliferation. Dysregulation of this pathway has been linked to various diseases, including cancer, osteoporosis, and Alzheimer's disease. ETC-159 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.

Mécanisme D'action

ETC-159 inhibits the Wnt signaling pathway by targeting the protein Porcupine, which is responsible for the secretion of Wnt ligands. Wnt ligands bind to Frizzled receptors on the cell surface, leading to the activation of downstream signaling pathways that regulate gene expression. Inhibition of Porcupine prevents the secretion of Wnt ligands, thereby blocking the activation of the Wnt signaling pathway.
Biochemical and physiological effects:
ETC-159 has been shown to have several biochemical and physiological effects. In cancer, ETC-159 inhibits tumor growth by inducing apoptosis, inhibiting cell proliferation, and reducing the expression of genes involved in cancer cell survival. In osteoporosis, ETC-159 promotes bone formation by increasing the expression of genes involved in osteoblast differentiation and mineralization. In Alzheimer's disease, ETC-159 reduces beta-amyloid plaque accumulation by inhibiting the expression of genes involved in beta-amyloid production and aggregation.

Avantages Et Limitations Des Expériences En Laboratoire

ETC-159 has several advantages as a research tool. It is a small molecule that can easily penetrate cell membranes and target intracellular proteins. It has high specificity for Porcupine and does not inhibit other proteins in the Wnt signaling pathway. However, ETC-159 has some limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. It also has low bioavailability, which can limit its effectiveness in certain applications.

Orientations Futures

There are several future directions for research on ETC-159. One area of focus is the development of more potent and selective Porcupine inhibitors. Another area of interest is the identification of biomarkers that can predict patient response to ETC-159 treatment. Additionally, the use of ETC-159 in combination with other therapeutic agents is being explored as a potential strategy to enhance its efficacy. Finally, the development of more effective delivery methods for ETC-159 could expand its potential applications in vivo.

Méthodes De Synthèse

ETC-159 was synthesized using a multi-step process that involves the condensation of 3-amino-4-(2-ethylbutanoyl)aniline with 2-bromo thiophene-3-carboxylic acid. This reaction was followed by the reduction of the resulting intermediate with palladium on carbon and hydrogen gas. The final product was obtained after purification by column chromatography.

Applications De Recherche Scientifique

ETC-159 has been extensively studied in preclinical models of cancer, osteoporosis, and Alzheimer's disease. In cancer, ETC-159 has been shown to inhibit the growth of various types of tumors, including colon, breast, and pancreatic cancer. In osteoporosis, ETC-159 has been found to increase bone mass and strength by promoting osteoblast differentiation and inhibiting osteoclast activity. In Alzheimer's disease, ETC-159 has been shown to reduce the accumulation of beta-amyloid plaques, a hallmark of the disease.

Propriétés

Nom du produit

N-{3-[(2-ethylbutanoyl)amino]phenyl}-2-thiophenecarboxamide

Formule moléculaire

C17H20N2O2S

Poids moléculaire

316.4 g/mol

Nom IUPAC

N-[3-(2-ethylbutanoylamino)phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C17H20N2O2S/c1-3-12(4-2)16(20)18-13-7-5-8-14(11-13)19-17(21)15-9-6-10-22-15/h5-12H,3-4H2,1-2H3,(H,18,20)(H,19,21)

Clé InChI

ZORORVOVHNIZCV-UHFFFAOYSA-N

SMILES

CCC(CC)C(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=CS2

SMILES canonique

CCC(CC)C(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=CS2

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.